molecular formula C19H15N3O3 B7831263 methyl 4-[(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl]benzoate

methyl 4-[(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl]benzoate

Cat. No.: B7831263
M. Wt: 333.3 g/mol
InChI Key: WSMHQUULBAQCQK-UHFFFAOYSA-N
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Description

Methyl 4-[(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl]benzoate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research .

Preparation Methods

The synthesis of pyrrolopyrazine derivatives, including methyl 4-[(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl]benzoate, typically involves several steps. Common synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods often require specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Chemical Reactions Analysis

Pyrrolopyrazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl]benzoate has a wide range of applications in scientific research. It is used in the development of pharmaceuticals due to its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, it is employed in organic materials and natural products research.

Mechanism of Action

The exact mechanism of action of methyl 4-[(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl]benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes . Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[(7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-25-19(24)14-8-6-13(7-9-14)12-22-17-15(4-2-10-20-17)21-11-3-5-16(21)18(22)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMHQUULBAQCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=C(C=CC=N3)N4C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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